

Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipsanoside A*

Cat. No.: B1247796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dipsanoside A**, a tetrairidoid glucoside isolated from *Dipsacus asper*. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Dipsanoside A

The structural elucidation of **Dipsanoside A** was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Dipsanoside A (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	7.49	s	
3'	7.42	s	
3''	7.39	s	
3'''	7.38	s	
1	5.52	d	4.0
1'	5.43	d	5.5
1''	5.20	d	5.5
1'''	5.12	d	4.0
10	1.03	d	6.5
10'	0.95	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data for Dipsanoside A (CD₃OD)

Position	Chemical Shift (δ , ppm)
Secoiridoid Units (A)	135.5, 135.4, 120.6, 119.4
Iridoid Units (B) - CH ₃	14.3, 14.2

Note: The primary literature provides key diagnostic peaks but not a full assignment of all 66 carbons. The data presented highlights the characteristic signals of the secoiridoid and iridoid moieties.

Table 3: Mass Spectrometry Data for Dipsanoside A

Technique	Ion	Observed m/z
HR-ESI-MS	[M+Na] ⁺	1497.5003

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Dipsanoside A**.

Isolation of Dipsanoside A

Dipsanoside A was isolated from the roots of *Dipsacus asper*. The dried and powdered roots were extracted with 70% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the purified compound.

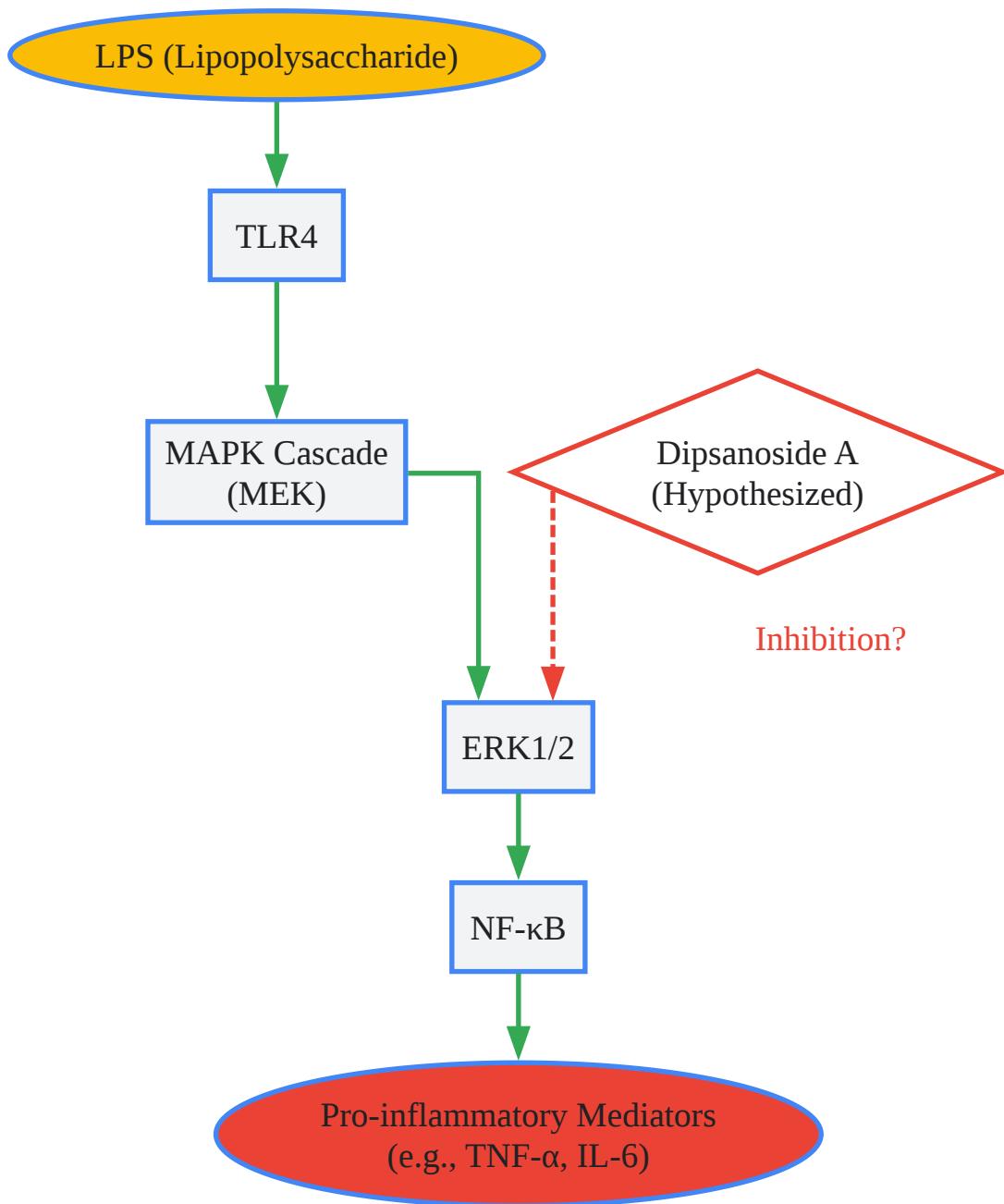
NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode to obtain the [M+Na]⁺ adduct.

Biological Activity and Signaling Pathways


While the initial report on **Dipsanoside A** did not detail significant cytotoxic activity, subsequent research on extracts of *Dipsacus asper* and related compounds suggests potential pharmacological relevance.^[1] Extracts of *Dipsacus asperoides* have been shown to suppress lipopolysaccharide-stimulated inflammatory responses in macrophages by inhibiting the ERK1/2 signaling pathway.

Further investigation is required to elucidate the specific biological activities of **Dipsanoside A** and its potential modulation of cellular signaling pathways.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Dipsanoside A**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1247796#spectroscopic-data-nmr-ms-of-dipsanoside-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com